An In-depth Technical Guide to N-Ethyl-N-methylcarbamoyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Ethyl-N-methylcarbamoyl Chloride: Properties, Synthesis, and Applications
Abstract
N-Ethyl-N-methylcarbamoyl chloride (CAS No. 42252-34-6) is a highly reactive and versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development.[1] Its primary utility lies in its function as a potent acylating agent, enabling the efficient introduction of the N-ethyl-N-methylcarbamoyl moiety into a wide array of molecular scaffolds.[1] This guide provides a comprehensive technical overview of its core chemical properties, established synthetic methodologies, mechanistic insights into its reactivity, and critical applications, with a particular focus on its pivotal role in the synthesis of pharmaceuticals like Rivastigmine.[2] Furthermore, detailed experimental protocols and safety considerations are presented to ensure its effective and safe utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
N-Ethyl-N-methylcarbamoyl chloride is a colorless to pale yellow liquid under standard conditions.[2][3] Its identity is defined by a unique set of identifiers and physical properties that are crucial for its handling, application, and characterization.
| Property | Value | Source(s) |
| IUPAC Name | N-ethyl-N-methylcarbamoyl chloride | [4][5] |
| CAS Number | 42252-34-6 | [3][4] |
| Molecular Formula | C4H8ClNO | [2][4] |
| Molecular Weight | 121.56 g/mol | [4][5] |
| Appearance | Colorless to Pale Yellow Liquid/Oil | [2][3][6] |
| Boiling Point | 165.1 °C @ 760 mmHg; 89 °C @ 40 mmHg | [2][3][7] |
| Density | ~1.101 g/cm³ | [2] |
| Flash Point | 53.7 °C | [2] |
| Refractive Index | 1.441 - 1.454 | [2][3][8] |
| SMILES | CCN(C)C(=O)Cl | [4] |
| InChIKey | XZVYDRLPXWFRIS-UHFFFAOYSA-N | [3][4][5] |
The compound is noted to be hygroscopic and moisture-sensitive, a critical consideration for its storage and handling to prevent hydrolysis.[3][6]
Synthesis and Manufacturing Insights
The industrial and laboratory-scale synthesis of N-Ethyl-N-methylcarbamoyl chloride is strategically designed to avoid the direct use of highly hazardous phosgene gas.[9] A prevalent and safer method involves the in situ generation of the phosgene equivalent from triphosgene (bis(trichloromethyl) carbonate).[8][9]
The reaction involves the slow, controlled addition of N-ethylmethylamine to a suspension of triphosgene and an inorganic base, such as sodium bicarbonate, in a suitable halogenated organic solvent like dichloromethane.[3][8][9] The base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. This process is highly efficient, often achieving yields greater than 98%.[3][9]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of N-Ethyl-N-methylcarbamoyl chloride is rooted in the high electrophilicity of its carbonyl carbon, which is bonded to both a good leaving group (chloride) and an electron-donating nitrogen atom. This structure makes it a prime substrate for nucleophilic acyl substitution reactions.[1][10]
The mechanism of action involves the attack of a nucleophile (such as an alcohol, amine, or thiol) on the carbonyl carbon.[1][10] This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the final carbamate, urea, or thiocarbamate product, along with hydrochloric acid.[10]
Due to its reactivity, the compound is susceptible to hydrolysis in the presence of water, which would yield N-ethyl-N-methylcarbamic acid and hydrochloric acid.[1][6] Therefore, all reactions must be conducted under anhydrous conditions to prevent decomposition and ensure high product yields.[6]
Applications in Research and Drug Development
N-Ethyl-N-methylcarbamoyl chloride is a key building block in medicinal chemistry and the broader chemical industry.[1] Its most prominent application is as a critical intermediate in the multi-step synthesis of Rivastigmine .[2][3][7] Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[2] The synthesis requires high-purity intermediates like N-Ethyl-N-methylcarbamoyl chloride to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[2]
Beyond Rivastigmine, its versatile reactivity allows it to be used in the synthesis of a wide range of other complex molecules and potential drug candidates, particularly in the formation of carbamate and urea linkages which are common motifs in biologically active compounds.[1][2]
Experimental Protocol: Synthesis of an Aryl Carbamate
This protocol provides a representative, self-validating methodology for the synthesis of a carbamate from a phenolic nucleophile, based on procedures used for Rivastigmine synthesis.[10][11]
Objective: To synthesize an O-aryl N-ethyl-N-methylcarbamate via acylation of a phenol.
Materials:
-
(S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equiv.)
-
N-Ethyl-N-methylcarbamoyl chloride (1.2-1.5 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) or another suitable base (e.g., potassium carbonate).
-
Anhydrous acetonitrile or Tetrahydrofuran (THF) as solvent.
-
Standard glassware for anhydrous reactions (e.g., oven-dried, N₂ atmosphere).
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend the phenolic substrate (1.0 equiv.) in anhydrous acetonitrile.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred suspension. Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which is essential for an efficient reaction with the carbamoyl chloride.
-
Acylation: After stirring for 30 minutes at 0 °C to ensure complete phenoxide formation, add N-Ethyl-N-methylcarbamoyl chloride (1.2-1.5 equiv.) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Self-Validation: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to neutralize any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.
Safety, Handling, and Storage
N-Ethyl-N-methylcarbamoyl chloride is a hazardous chemical and must be handled with stringent safety precautions.[12][13]
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[13] It may be corrosive to metals, is harmful if swallowed, and is suspected of causing cancer.[10][12][13]
-
Handling: All work must be conducted in a well-ventilated chemical fume hood.[12] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[13] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen blanket).[13] Recommended storage is in a cool, dry, and refrigerated environment (2°C - 8°C).[3]
Conclusion
N-Ethyl-N-methylcarbamoyl chloride is a cornerstone reagent for synthetic chemists, offering a reliable and efficient method for installing the N-ethyl-N-methylcarbamoyl group. Its well-understood reactivity, centered on nucleophilic acyl substitution, has been leveraged significantly in the pharmaceutical industry, most notably in the production of Rivastigmine. A thorough understanding of its chemical properties, synthetic routes, and stringent handling requirements is paramount for its safe and successful application in the advancement of chemical research and drug development.
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